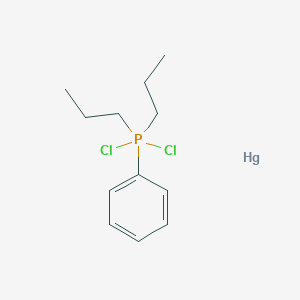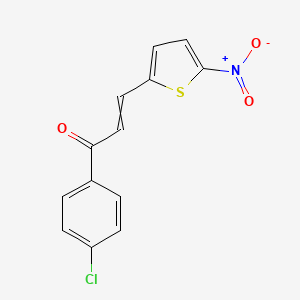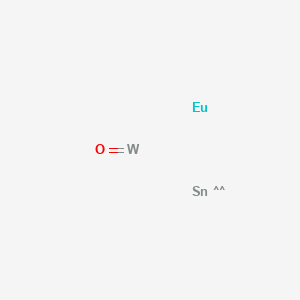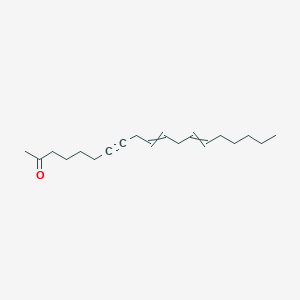
Nonadeca-10,13-dien-7-YN-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonadeca-10,13-dien-7-YN-2-one is a chemical compound known for its unique structure and properties. It is a ketone with 19 carbon atoms and features both double and triple bonds, making it an interesting subject for chemical research. This compound has been identified as a trail-following pheromone in certain termite species, specifically Glossotermes oculatus .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nonadeca-10,13-dien-7-YN-2-one typically involves a series of organic reactions. One common method includes the use of alkyne and alkene precursors, which are subjected to specific reaction conditions to form the desired compound. The process may involve steps such as:
Alkyne Addition: Adding an alkyne to an alkene under controlled conditions.
Hydrogenation: Partial hydrogenation to achieve the desired level of saturation.
Oxidation: Using oxidizing agents to introduce the ketone functional group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Nonadeca-10,13-dien-7-YN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
科学研究应用
Nonadeca-10,13-dien-7-YN-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of ketones with multiple unsaturated bonds.
Biology: The compound’s role as a trail-following pheromone in termites makes it valuable for studying insect behavior and communication.
Medicine: Research into its potential biological activities and interactions with biological molecules is ongoing.
Industry: It may be used in the development of pest control strategies, leveraging its pheromone properties to manage termite populations
作用机制
The mechanism by which Nonadeca-10,13-dien-7-YN-2-one exerts its effects involves its interaction with specific receptors in the target organisms. In termites, the compound is detected by chemoreceptors, triggering trail-following behavior. The molecular targets include olfactory receptors that are sensitive to the unique structure of the compound .
相似化合物的比较
Similar Compounds
Dodecatrienol: Another trail-following pheromone found in termites, but with a different structure and fewer carbon atoms.
Neocembrene: A diterpene also used by termites for communication.
Uniqueness
Nonadeca-10,13-dien-7-YN-2-one is unique due to its combination of double and triple bonds, as well as its specific role in termite communication. Unlike other pheromones, it has a distinct structure that makes it highly specific to certain termite species .
属性
CAS 编号 |
61481-32-1 |
|---|---|
分子式 |
C19H30O |
分子量 |
274.4 g/mol |
IUPAC 名称 |
nonadeca-10,13-dien-7-yn-2-one |
InChI |
InChI=1S/C19H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h7-8,10-11H,3-6,9,12,15-18H2,1-2H3 |
InChI 键 |
XBRMLTSEMQMWHB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=CCC=CCC#CCCCCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol](/img/structure/B14585149.png)
![1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14585151.png)
![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)


![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)
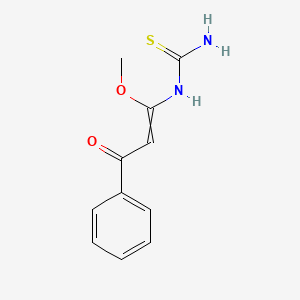
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)

